1-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride
Description
The compound 1-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride (CAS: 2059954-37-7) is a bicyclic heteroaromatic molecule with a fused benzotriazole and cyclohexene core. Key structural features include:
- A 1-methylpiperidin-4-yl substituent at position 1 of the benzotriazole ring.
- A carboxylic acid group at position 6 of the cyclohexene ring.
- A dihydrochloride salt form, enhancing aqueous solubility for pharmacological applications .
Its molecular formula is C₁₃H₂₂Cl₂N₄O₂ (molecular weight: 349.25 g/mol). The compound’s structural complexity necessitates advanced crystallographic methods (e.g., SHELX software ) for precise characterization.
Properties
IUPAC Name |
3-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.2ClH/c1-16-6-4-10(5-7-16)17-12-8-9(13(18)19)2-3-11(12)14-15-17;;/h9-10H,2-8H2,1H3,(H,18,19);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSLBFVWXOOTFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2C3=C(CCC(C3)C(=O)O)N=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride typically involves multiple steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted aniline derivative, with nitrous acid.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction. This step often involves the use of 1-methylpiperidine and a suitable leaving group on the benzotriazole core.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature in the presence of a base.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the piperidine ring or the benzotriazole core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the benzotriazole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors or UV stabilizers.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine moiety is known to interact with neurotransmitter receptors, while the benzotriazole core can engage in hydrogen bonding and π-π interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Physicochemical Differences
The table below compares the target compound with closely related derivatives:
*Note discrepancies in reported formulas for 1240528-66-8: and list conflicting molecular formulas (C₁₁H₁₈N₄ vs. C₁₁H₁₉ClN₄), likely due to inconsistent salt notation. The formula C₁₁H₂₀Cl₂N₄ is inferred for the dihydrochloride form. †Calculated based on C₁₁H₂₀Cl₂N₄.
Structural Implications:
- Methylpiperidinyl vs.
- Carboxylic Acid Group: Enhances polarity and solubility via salt formation (dihydrochloride), contrasting with non-ionizable analogs like the piperidinyl derivative.
- Heterocyclic Core : Benzotriazole (target) vs. imidazopyridine () alters electron distribution and hydrogen-bonding capacity, affecting receptor binding .
Functional Group Impact on Properties
Solubility and Bioavailability
- The carboxylic acid in the target compound facilitates salt formation (dihydrochloride), significantly improving water solubility compared to neutral analogs like 1240528-66-8 .
- Ester-containing derivatives (e.g., ) exhibit lower solubility but higher membrane permeability due to ester lipophilicity .
Reactivity and Stability
Pharmacological Considerations
While specific activity data are unavailable in the provided evidence, structural trends suggest:
Methodological Notes
- Crystallographic Analysis : The SHELX software suite is widely used for resolving complex structures like the target compound, ensuring accurate bond-length and angle measurements.
- Data Discrepancies : Inconsistent molecular formulas for analogs (e.g., 1240528-66-8) highlight the need for rigorous source verification in pharmacological research .
Biological Activity
1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride (CAS No. 2059954-37-7) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and antiparasitic activities, based on a review of current literature.
- Molecular Formula : C₁₃H₂₂Cl₂N₄O₂
- Molecular Weight : 337.25 g/mol
- Structure :
- The compound features a benzotriazole core which is known for its versatile biological behavior.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. In a study examining various benzotriazole compounds:
- The compound demonstrated effective inhibition against several bacterial strains including Escherichia coli and Bacillus subtilis with a minimum inhibitory concentration (MIC) as low as 6.25 μg/mL for certain derivatives .
- The presence of bulky hydrophobic groups in the structure is believed to enhance antimicrobial efficacy.
Antifungal Activity
The antifungal properties of benzotriazole derivatives have also been explored:
- Compounds similar to 1-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzotriazole were tested against fungi such as Candida albicans and Aspergillus niger. Notably, some derivatives showed MIC values ranging from 6.25 to 25 μg/mL against these strains .
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 6.25 - 25 |
| Aspergillus niger | 12.5 - 25 |
Antiparasitic Activity
The compound has also shown promising results in antiparasitic studies:
- A derivative was reported to have micromolar activity against Entamoeba histolytica, outperforming metronidazole in certain assays .
- Additionally, N-benzenesulfonylbenzotriazole derivatives demonstrated significant activity against Trypanosoma cruzi, with a dose-dependent reduction in parasite viability observed at concentrations as low as 25 μg/mL .
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzotriazole derivatives:
- Study on Antimicrobial Efficacy :
- Antifungal Evaluation :
- Antiparasitic Action :
Q & A
Q. What are the key considerations for synthesizing 1-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride with high purity?
Methodological Answer:
- Multi-step synthesis optimization : Use reaction path search methods (e.g., quantum chemical calculations) to identify intermediates and reduce side reactions .
- Purification strategies : Employ membrane separation technologies (e.g., nanofiltration) to isolate the dihydrochloride salt, leveraging charge-selective barriers to remove unreacted precursors .
- Analytical validation : Combine HPLC-MS and NMR (¹H/¹³C) to confirm structural integrity, with emphasis on resolving peaks for the tetrahydrobenzotriazole core and methylpiperidinyl substituents .
Q. How can researchers ensure stability during storage and handling of the compound?
Methodological Answer:
- Hygroscopicity management : Store under inert gas (argon) in amber glass vials at –20°C, with desiccants (e.g., silica gel) to prevent hydrolysis of the dihydrochloride salt .
- Accelerated stability testing : Conduct stress studies (40°C/75% RH for 6 weeks) to monitor degradation via LC-UV, focusing on carboxylic acid protonation states and piperidine ring oxidation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s reactivity in biological systems?
Methodological Answer:
- Molecular docking and MD simulations : Use software like AutoDock Vina to model interactions with targets (e.g., GPCRs or ion channels), prioritizing the benzotriazole core’s π-π stacking and the carboxylic acid’s hydrogen-bonding motifs .
- Quantum mechanical (QM) studies : Apply DFT (B3LYP/6-31G*) to calculate charge distribution at the methylpiperidinyl nitrogen, predicting pH-dependent solubility and membrane permeability .
Q. How can contradictory bioactivity data across assays be resolved?
Methodological Answer:
- Experimental design refinement : Use fractional factorial designs (e.g., Taguchi methods) to isolate variables like buffer ionic strength or cell-line variability that may skew IC₅₀ results .
- Meta-analysis : Apply machine learning (e.g., random forest regression) to cross-reference datasets from orthogonal assays (e.g., SPR vs. fluorescence polarization), identifying outliers linked to assay-specific artifacts .
Q. What strategies optimize the compound’s selectivity for in vivo studies?
Methodological Answer:
- Isotopic labeling : Synthesize a ¹³C-labeled analog for PET imaging to track off-target binding in rodent models, focusing on brain penetration and hepatic retention .
- Metabolite profiling : Use HRMS/MS to identify phase I/II metabolites, particularly N-demethylation of the piperidine ring or glucuronidation of the carboxylic acid, which may contribute to off-target effects .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported solubility profiles?
Methodological Answer:
- Standardized protocols : Adopt Biopharmaceutics Classification System (BCS) guidelines, using biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions, ensuring pH and bile salt concentrations are consistent across labs .
- Surface plasmon resonance (SPR) : Correlate solubility with binding kinetics to albumin or lipoproteins, which may sequester the compound and reduce apparent free concentration .
Experimental Design & Optimization
Q. What statistical approaches enhance reproducibility in dose-response studies?
Methodological Answer:
- Response surface methodology (RSM) : Design a central composite design (CCD) to model non-linear relationships between dose, exposure time, and cellular viability, minimizing batch-to-batch variability .
- Bayesian hierarchical modeling : Account for inter-lab variability by pooling data from multiple studies, adjusting for covariates like cell passage number or reagent lot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
